molecular formula C12H11NO3 B372582 Ethyl 4-hydroxyquinoline-3-carboxylate CAS No. 26892-90-0

Ethyl 4-hydroxyquinoline-3-carboxylate

Cat. No. B372582
CAS RN: 26892-90-0
M. Wt: 217.22g/mol
InChI Key: YBEOYBKKSWUSBR-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxyquinoline-3-carboxylate, also known as 4-Hydroxyquinoline-3-carboxylic Acid Ethyl Ester, is a derivative of quinoline . It has a wide range of applications in medicinal and industrial chemistry.


Synthesis Analysis

The synthesis of Ethyl 4-hydroxyquinoline-3-carboxylate involves various protocols. For instance, the Sonogashira cross-coupling and the Pfitzinger reaction have been used . Other methods include reactions with urea, thiourea, hydrazine hydrate, hydroxylamine, o-phenylenediamine, phenyl isothiocyanate, and ethyl acetoacetate .


Molecular Structure Analysis

The molecular formula of Ethyl 4-hydroxyquinoline-3-carboxylate is C12H11NO3 . It has an average mass of 217.221 Da and a monoisotopic mass of 217.073898 Da .


Chemical Reactions Analysis

Ethyl 4-hydroxyquinoline-3-carboxylate can undergo various chemical reactions. For instance, when it reacts with chloroacetyl chloride, it forms two isomeric O-acylation products . It can also form an N-acylation product when reacted with acetyl chloride in NaOH .


Physical And Chemical Properties Analysis

Ethyl 4-hydroxyquinoline-3-carboxylate is a solid at 20 degrees Celsius . It has a density of 1.3±0.1 g/cm3, a boiling point of 334.9±22.0 °C at 760 mmHg, and a flash point of 156.4±22.3 °C . It has 4 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .

Scientific Research Applications

1. Synthesis of Ethynyl-3-hydroxyquinoline-4-carboxylic Acids

  • Application : This compound is used in the synthesis of ethynyl-3-hydroxyquinoline-4-carboxylic acids .
  • Method : The synthetic approach to these compounds is based on the Sonogashira cross-coupling and the Pfitzinger reaction .
  • Results : 3-Hydroxyquinoline-4-carboxylic acids containing ethynyl moiety in the 6th and 8th positions were obtained for the first time . The physicochemical properties of the newly synthesized structures were investigated .

2. Anticancer Assessment

  • Application : Quinoline derivatives, including Ethyl 4-hydroxyquinoline-3-carboxylate, have been synthesized and assessed for their anticancer activity .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results of the assessment were not specified in the source .

3. Synthesis of Heterocyclic Compounds

  • Application : This compound is used in the synthesis of heterocyclic compounds .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results of the synthesis were not specified in the source .

4. Drug Synthesis

  • Application : Ethyl 4-hydroxyquinoline-3-carboxylate is used in drug synthesis.
  • Method : The specific methods of application or experimental procedures were not detailed in the source.
  • Results : The results of the drug synthesis were not specified in the source.

5. Synthesis of Heterocyclic Building Blocks

  • Application : This compound is used in the synthesis of heterocyclic building blocks .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results of the synthesis were not specified in the source .

6. Synthesis of Quinolines

  • Application : Ethyl 4-hydroxyquinoline-3-carboxylate is used in the synthesis of quinolines .
  • Method : The specific methods of application or experimental procedures were not detailed in the source .
  • Results : The results of the synthesis were not specified in the source .

Safety And Hazards

Ethyl 4-hydroxyquinoline-3-carboxylate can cause skin irritation and serious eye irritation . It is recommended to avoid breathing dust and contact with skin and eyes. Protective clothing, gloves, safety glasses, and dust respirators should be worn when handling this compound .

Future Directions

Quinoline and its derivatives, including Ethyl 4-hydroxyquinoline-3-carboxylate, have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the future directions of this compound could involve further exploration of its potential applications in these fields.

properties

IUPAC Name

ethyl 4-oxo-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)9-7-13-10-6-4-3-5-8(10)11(9)14/h3-7H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBEOYBKKSWUSBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10277822
Record name ethyl 4-hydroxyquinoline-3-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-hydroxyquinoline-3-carboxylate

CAS RN

52980-28-6, 26892-90-0
Record name Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
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Record name Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
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Record name 26892-90-0
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Record name ethyl 4-hydroxyquinoline-3-carboxylate
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Record name Ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-HYDROXYQUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
K Schofield, JCE Simpson - Journal of the Chemical Society …, 1946 - pubs.rsc.org
… Thus the reaction using aniline gave three products, one of which was the expected ethyl 4-hydroxyquinoline-3-carboxylate (I1 ; R = H ; R' = Et), identified by hydrolysis to the …
Number of citations: 7 pubs.rsc.org
WO Kermack, NE Storey - Journal of the Chemical Society (Resumed), 1950 - pubs.rsc.org
… Two by-products isolated by Schofield and Simpson in the preparation of ethyl 4-hydroxyquinoline-3-carboxylate from aniline and ethyl ethoxymethylenemalonate have been identified. …
Number of citations: 17 pubs.rsc.org
L Ismaïli, B Refouvelet, JF Robert - Journal of heterocyclic …, 1999 - Wiley Online Library
… The new pyrazolo[4,3-c]quinolin-3-one derivatives 3a-c and 6a-c were prepared by the following three steps: first the preparation of ethyl 4-hydroxyquinoline-3-carboxylate derivatives 1 …
Number of citations: 18 onlinelibrary.wiley.com
Z Hajimahdi, R Zabihollahi, MR Aghasadeghi… - Drug …, 2013 - thieme-connect.com
… Compound 3 was converted to ethyl 4-hydroxyquinoline-3-carboxylate 4 in Ph 2 O containing catalytic 2-chlorobenzoic acid. Compound 4 was subsequently treated with hydrazine in …
Number of citations: 22 www.thieme-connect.com
IV Ukrainets, LV Sidorenko, EN Svechnikova… - Chemistry of …, 2007 - Springer
… The amidation of ethyl 4-hydroxyquinoline-3-carboxylate by alkylamines in refluxing ethanol did not occur. Also very significant was the fact that the diethyl ester of 4-hydroxy-6-methyl-2-…
Number of citations: 7 link.springer.com
WO Kermack, NE Storey - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
4-Anilinoquinoline-3-carboxylic acid and its derivatives are cyclized in concentrated sulphuric acid to the corresponding 4-hydroxyquinolino-(4’: 3’-2: 3) quinolines (I; R= OH), and with …
Number of citations: 1 pubs.rsc.org
JCE Simpson - Journal of the Chemical Society (Resumed), 1946 - pubs.rsc.org
… Ethyl 4-hydroxyquinoline-3-carboxylate (yield, 0.1 5 g. from 1 g. of acid) crystallised from acetic acid in soft, colourless needles, mp 27lj-276' alone and when mixed with the sample …
Number of citations: 0 pubs.rsc.org
MA Khan - Progress in Medicinal Chemistry, 1973 - Elsevier
… 10methoxy-, and 8,lO-dimethoxy derivatives of [ I]benzopyrano[3,2-~]quinoline-7-one (XLII, R’ = R2 = R3 = H) by thermal condensation of ethyl 4-hydroxyquinoline-3-carboxylate with …
Number of citations: 2 www.sciencedirect.com
J Karolak-Wojciechowska, J Lange, W Książek… - Il Farmaco, 1998 - Elsevier
… The appropriately 6- or 7-substituted ethyl 4-hydroxyquinoline-3-carboxylate (2) (0.025 mol) was cautiously added to ice-cooled phosphorus oxychloride (17.5 ml) and the mixture was …
Number of citations: 7 www.sciencedirect.com
JD Loudon, G Tennant - Journal of the Chemical Society (Resumed), 1962 - pubs.rsc.org
… C,,H,,BrNO, requires C, 48.9; H, 3-8; N, 3.8%) , afforded ethyl 4-hydroxyquinoline-3-carboxylate by hydrogenolysis over palladiumcharcoal in ethanol. …
Number of citations: 0 pubs.rsc.org

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